(Acetyl-2,3-dimethylanilino)acetic acid
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Overview
Description
(2-Acetyl-2,3-dimethylanilino)acetic acid is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.258 g/mol . This compound is known for its unique structure, which includes an acetyl group attached to a dimethylanilino moiety, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetyl-2,3-dimethylanilino)acetic acid typically involves the acetylation of 2,3-dimethylaniline followed by a reaction with acetic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the reaction .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Acetyl-2,3-dimethylanilino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
(2-Acetyl-2,3-dimethylanilino)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Acetyl-2,3-dimethylanilino)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. This can affect various cellular processes, including gene expression and enzyme activity .
Comparison with Similar Compounds
- (Acetyl-2,4-dimethylanilino)acetic acid
- (2,3-Dimethylanilino)acetic acid
- (2,4-Dimethylanilino)acetic acid
- (Acetyl-2-methylanilino)acetic acid
- (Formyl-2,3-dimethylanilino)acetic acid
Comparison: (2-Acetyl-2,3-dimethylanilino)acetic acid is unique due to the specific positioning of the acetyl and dimethyl groups on the aniline ring. This structural uniqueness can influence its reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
624735-00-8 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(N-acetyl-2,3-dimethylanilino)acetic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-5-4-6-11(9(8)2)13(10(3)14)7-12(15)16/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
CAHOIRAADCLTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)O)C(=O)C)C |
Origin of Product |
United States |
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